![molecular formula C11H11Cl2NO B2375266 N-cyclopropyl-4-(dichloromethyl)benzamide CAS No. 923121-40-8](/img/structure/B2375266.png)
N-cyclopropyl-4-(dichloromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-4-(dichloromethyl)benzamide, also known as DCMB, is an organochlorine compound that is widely used in scientific research applications. It has a wide range of biochemical and physiological effects, and its advantages and limitations are important to consider when using it in lab experiments.
Scientific Research Applications
- N-cyclopropyl-4-(dichloromethyl)benzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cell proliferation, apoptosis, and cell cycle regulation .
- The compound exhibits microtubule-destabilizing activity by interfering with tubulin polymerization. This property makes it relevant for cancer therapy, as microtubules play a crucial role in cell division .
- Some studies suggest that N-cyclopropyl-4-(dichloromethyl)benzamide could impact neuronal microtubules. Researchers investigate its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Preliminary research indicates that this compound possesses antifungal properties. It may inhibit fungal growth by affecting microtubules in fungal cells .
- Scientists use N-cyclopropyl-4-(dichloromethyl)benzamide as a chemical probe to study microtubule dynamics and cellular processes. Its specific binding to tubulin allows researchers to explore cellular functions .
- The compound serves as a starting point for designing novel microtubule-targeting drugs. Medicinal chemists modify its structure to enhance efficacy, selectivity, and pharmacokinetics .
Anticancer Properties
Tubulin Inhibition
Neurological Disorders
Antifungal Activity
Chemical Biology Probes
Drug Development
properties
IUPAC Name |
N-cyclopropyl-4-(dichloromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-10(13)7-1-3-8(4-2-7)11(15)14-9-5-6-9/h1-4,9-10H,5-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWSEUQYCVWLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.